molecular formula C24H24N2O3 B11408694 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11408694
M. Wt: 388.5 g/mol
InChI Key: CSHSCCNJLMLECC-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under controlled temperature conditions. For instance, the reaction of ortho-phenylenediamine with 4-methoxyphenoxyacetaldehyde and 1-phenoxyacetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenoxy and phenoxyethyl groups contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)benzimidazole

InChI

InChI=1S/C24H24N2O3/c1-18(29-21-8-4-3-5-9-21)24-25-22-10-6-7-11-23(22)26(24)16-17-28-20-14-12-19(27-2)13-15-20/h3-15,18H,16-17H2,1-2H3

InChI Key

CSHSCCNJLMLECC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

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